molecular formula C17H22N2O2 B1519373 Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate CAS No. 885272-31-1

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate

Cat. No. B1519373
M. Wt: 286.37 g/mol
InChI Key: SEAWAAMMZNLDCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is a chemical compound. The pyrrolidin-2-yl group is a five-membered ring with nitrogen as one of the atoms . The indole group is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the pyrrolidin-2-yl group and the indole group are connected through a carbon atom . The tert-butyl group is attached to the carbon atom of the carboxylate group .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Anti-inflammatory Activities : Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some compounds in this series showed dual inhibitory activity and were found to possess equipotent anti-inflammatory activities to known drugs, with reduced ulcerogenic effects (Ikuta et al., 1987).

  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, such as the synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid from difluorophenyl-ethanone, demonstrating its utility in asymmetric synthesis and the preparation of chiral compounds (Chung et al., 2005).

Chemical Synthesis and Analysis

  • Condensation Reactions : It is involved in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, highlighting its role in the acylation of a wide range of non-nucleophilic nitrogen compounds, including indoles and pyrroles (Umehara et al., 2016).

  • Marine Alkaloid Analogues Synthesis : This compound is used in the synthesis of substituted pyrrole derivatives, such as deaza-analogues of the bis-indole marine alkaloid topsentin, which have been evaluated for anticancer activities (Carbone et al., 2013).

Organic Chemistry and Catalysis

  • Oxidation and Catalysis : The compound has been used in studies involving the selective aerobic oxidation of allylic and benzylic alcohols, demonstrating its potential as a catalyst in organic synthesis (Shen et al., 2012).

  • Alkoxycarbonylation of Alkenes : It is part of advanced catalyst systems for alkoxycarbonylation of alkenes, an important industrial process in homogeneous catalysis (Dong et al., 2017).

properties

IUPAC Name

tert-butyl 3-pyrrolidin-2-ylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-13(14-8-6-10-18-14)12-7-4-5-9-15(12)19/h4-5,7,9,11,14,18H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWAAMMZNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670049
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate

CAS RN

885272-31-1
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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